1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
Descripción
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone features a pyrrolidine ring substituted with a phenyl group at position 4 and a 1,2,4-oxadiazole heterocycle at position 2. The ethanone moiety is linked to a benzo[d][1,3]dioxol-5-yl group, a structural motif commonly associated with bioactivity due to its electron-rich aromatic system. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in medicinal chemistry applications, as it mimics amide bonds while resisting enzymatic degradation .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(9-14-6-7-18-19(8-14)27-13-26-18)24-10-16(15-4-2-1-3-5-15)17(11-24)21-22-12-28-23-21/h1-8,12,16-17H,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBPPEMXHGMEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NOC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 309.32 g/mol. The structural features include an oxadiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 2034350-55-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrolidine structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:
- Cell Viability : In vitro assays demonstrated that certain derivatives significantly reduced the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines. For example, compounds with oxadiazole and pyrrolidine scaffolds exhibited EC50 values as low as 7.3 μM against MDA-MB-231 cells .
- Clonogenic Assays : The ability of these compounds to inhibit colony formation was assessed through clonogenic assays. The most active derivatives disrupted colony growth at concentrations as low as 1 μM .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell migration, which are critical for preventing metastasis in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole and pyrrolidine rings can enhance biological activity. Electron-withdrawing groups have been found to increase potency against cancer cell lines .
Case Studies
Case Study 1: Antitumor Activity in MDA-MB-231 Cells
A study evaluated a series of oxadiazole derivatives for their antitumor activity. Among them, the compound demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 μM. The results indicated that the introduction of specific substituents on the oxadiazole ring could enhance anticancer efficacy.
Case Study 2: Impact on Pancreatic Cancer Spheroids
In another investigation, the compound was tested on Panc-1 tumor spheroids, showing a marked reduction in viability compared to control groups. This suggests that the compound could be a candidate for further development as an anticancer agent targeting pancreatic tumors .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Diversity: The target compound’s 1,2,4-oxadiazole substituent distinguishes it from analogs like Compound 7 (methoxyphenyl) and 6c (piperidine). Oxadiazoles are known to improve metabolic stability compared to ester or amide groups . Compound 4a and 6c feature dihydropyrazole cores, which may reduce conformational rigidity compared to the pyrrolidine scaffold in the target compound .
Synthetic Strategies: Pyrrolidine derivatives (e.g., Compound 7) rely on catalytic hydrogenation and alkylation, whereas dihydropyrazoles (6c, 4a) are synthesized via cyclocondensation and benzoylation . The use of SHELX software for crystallographic refinement is noted in ABT-627 intermediates, suggesting similar validation methods for the target compound .
Biological Activity :
- Compound 6c and 4a exhibit antibacterial and antimicrobial activities, respectively, likely due to the benzo[d][1,3]dioxol-5-yl group’s ability to penetrate lipid membranes . The target compound’s oxadiazole may further enhance these effects.
- ABT-627 Intermediate (Compound 9) highlights the therapeutic relevance of benzo[d][1,3]dioxol-5-yl-pyrrolidine hybrids in targeting endothelin receptors .
Physicochemical Properties: IR spectra of similar compounds show C=O stretches at 1651–1670 cm⁻¹, consistent with the ethanone moiety in the target compound . The oxadiazole’s electron-withdrawing nature may increase thermal stability compared to ester-containing analogs like Compound 7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
